molecular formula C16H18N4S B2723409 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 1023481-81-3

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile

Cat. No.: B2723409
CAS No.: 1023481-81-3
M. Wt: 298.41
InChI Key: KUZXPPYNZTUSEA-UHFFFAOYSA-N
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Description

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the quinazoline derivatives, which are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile typically involves the reaction of quinazoline derivatives with cyclohexylamine and a suitable sulfanylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-Chlorophenyl)-quinazolin-4(3H)-one

Comparison

Compared to these similar compounds, 2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile exhibits unique properties due to the presence of the cyclohexylamino and sulfanylacetonitrile groups. These functional groups enhance its biological activity and make it a promising candidate for further research and development .

Properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c17-10-11-21-16-19-14-9-5-4-8-13(14)15(20-16)18-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,11H2,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZXPPYNZTUSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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